N-(adamantan-2-yl)-2-chlorobenzamide
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Overview
Description
N-(adamantan-2-yl)-2-chlorobenzamide is a compound that features an adamantane moiety attached to a benzamide structure with a chlorine substituent at the ortho position. Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure, which imparts significant rigidity and bulk to the molecule. The presence of the adamantane group in this compound enhances its lipophilicity and potentially its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-2-yl)-2-chlorobenzamide typically involves the coupling of adamantane derivatives with 2-chlorobenzoyl chloride. One common method is the reaction of 2-chlorobenzoyl chloride with adamantan-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography would be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-2-yl)-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The benzamide moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as the Chan–Lam coupling, where it reacts with boronic acids in the presence of a copper catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Boronic acids, copper(II) acetate, and bases like DBU in solvents like acetonitrile.
Major Products Formed
Substitution: Products with various substituents replacing the chlorine atom.
Oxidation: Products with oxidized benzamide moiety.
Reduction: Products with reduced benzamide moiety.
Coupling: N-aryl derivatives of adamantane-containing amines.
Scientific Research Applications
N-(adamantan-2-yl)-2-chlorobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(adamantan-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances its ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-2-yl)ethyl derivatives: These compounds share the adamantane moiety but differ in the substituents attached to the benzamide structure.
Adamantane-containing ureas and thioureas: These compounds have similar structural features and are used in similar applications.
Uniqueness
N-(adamantan-2-yl)-2-chlorobenzamide is unique due to the presence of both the adamantane moiety and the 2-chlorobenzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C17H20ClNO |
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Molecular Weight |
289.8 g/mol |
IUPAC Name |
N-(2-adamantyl)-2-chlorobenzamide |
InChI |
InChI=1S/C17H20ClNO/c18-15-4-2-1-3-14(15)17(20)19-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H,19,20) |
InChI Key |
XNIGRPFCTCGOCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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